Structural, Physicochemical, and Analytical Dynamics of 12-Octadecenoic Acid Methyl Ester: A Technical Whitepaper
Structural, Physicochemical, and Analytical Dynamics of 12-Octadecenoic Acid Methyl Ester: A Technical Whitepaper
Executive Summary & Scientific Rationale
As a Senior Application Scientist specializing in lipidomics and analytical chemistry, I have designed this whitepaper to provide a mechanistically grounded guide to 12-octadecenoic acid methyl ester (methyl 12-octadecenoate). Rather than merely listing its properties, this document explores the structural causality behind its physical behavior and establishes self-validating analytical workflows for its characterization.
Methyl 12-octadecenoate is a monounsaturated fatty acid methyl ester (FAME) characterized by a double bond at the 12th carbon position[1]. While structurally similar to the ubiquitous methyl oleate (Δ9), the Δ12 unsaturation fundamentally alters its crystal packing, oxidative stability, and chromatographic retention behavior. Understanding these nuances is critical for professionals engaged in lipid nanoparticle (LNP) formulation, biomarker discovery, and industrial lipid chemistry.
Physicochemical Profiling & Structural Causality
The physical state and solubility of a lipid are direct consequences of its molecular geometry. The cis-double bond at C12 introduces a rigid "kink" in the aliphatic chain. This geometric disruption prevents the highly ordered, dense crystalline packing seen in saturated analogs like methyl stearate, significantly lowering the melting point and rendering it a liquid at room temperature[1][2].
Furthermore, the high XLogP3 value (7.6) dictates extreme hydrophobicity[1]. In drug development, particularly in formulating lipid-based delivery systems, this high lipophilicity requires specific handling in organic solvent systems.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Scientific Implication / Causality | Source |
| Chemical Name | 12-Octadecenoic acid, methyl ester | Standard IUPAC nomenclature for FAME derivatives. | [2] |
| CAS Number | 2733-86-0 (cis), 20221-23-2 (general) | Essential for exact stereochemical sourcing. | [2][3] |
| Molecular Formula | C₁₉H₃₆O₂ | Base formula for mass spectrometry precursor ions. | [1] |
| Molecular Weight | 296.49 g/mol | Yields an exact monoisotopic mass of 296.27 Th. | [1][2] |
| Appearance | Colorless to light yellow liquid | Indicates lack of extensive conjugated chromophores. | [2] |
| XLogP3 | 7.6 | High lipophilicity; dictates partitioning in lipid bilayers. | [1] |
| Topological Polar Surface Area | 26.3 Ų | Low TPSA limits aqueous hydrogen bonding. | [1] |
| Solubility | Ethanol (100 mg/mL), DMSO (20 mg/mL) | Requires moderately polar aprotic/protic organic solvents. | [4] |
| Storage Temperature | -20°C | Suppresses thermal kinetics of allylic autoxidation. | [2][5] |
Chemical Stability and Autoxidation Mechanisms
A critical failure point in lipid research is the mishandling of unsaturated esters. The double bond at C12 weakens the C-H bonds of the adjacent allylic carbons (C11 and C14). Exposure to thermal energy, UV light, or trace transition metals initiates hydrogen abstraction, triggering a radical chain reaction known as autoxidation[5].
Causality of Storage Protocols: This mechanistic vulnerability is precisely why methyl 12-octadecenoate must be stored at -20°C in a solvent solution (e.g., ethanol) rather than as a neat liquid[2][5]. The solvent dilutes the concentration of the oxidizable substrate, drastically slowing the bimolecular kinetics of radical propagation, while the sub-zero temperature deprives the system of the activation energy required for initiation.
Caption: Mechanistic pathway of allylic autoxidation in monounsaturated fatty acid methyl esters.
Advanced Analytical Workflows: GC-MS & Double-Bond Localization
Standard Gas Chromatography-Mass Spectrometry (GC-MS) using 70 eV Electron Ionization (EI) is insufficient for characterizing methyl 12-octadecenoate. Under standard EI, the molecular ion undergoes extensive isomerization, causing the double bond to migrate along the aliphatic chain prior to fragmentation. This makes it nearly impossible to distinguish the Δ12 isomer from the Δ9 isomer[6].
To solve this, we employ Acetonitrile Positive Chemical Ionization (ACN PCI) . ACN self-ionizes to form a reactive species (1-methyleneimino-1-ethenylium, MIE) that covalently adducts to the double bond, "locking" it in place and allowing for diagnostic fragmentation[6].
Caption: Self-validating GC-MS workflow for FAME identification and exact double-bond localization.
Protocol 1: Base-Catalyzed Esterification
Objective: Convert 12-octadecenoic acid into its methyl ester form for volatility in GC analysis. Self-Validation Mechanism: Add an internal standard (e.g., nonadecanoic acid, C19:0) prior to extraction to calculate derivatization efficiency and recovery rates.
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Reagent Preparation: Prepare a fresh solution of 0.5 M sodium methoxide (NaOMe) in anhydrous methanol.
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Causality: Anhydrous conditions are critical; the presence of water will drive a competitive hydrolysis reaction, reverting esters back to free fatty acids.
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Reaction: Add 1 mL of the NaOMe/MeOH solution to 1-5 mg of the lipid sample in a glass vial. Incubate at room temperature for 2 hours under continuous agitation[6].
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Quenching: Terminate the reaction by adding 1 mL of 2 N HCl.
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Causality: Neutralizing the base prevents saponification (soap formation) during the subsequent aqueous wash[6].
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Extraction: Add 2 mL of high-purity hexane. Vortex vigorously for 30 seconds, then centrifuge at 2000 x g for 5 minutes to achieve phase separation.
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Recovery: Extract the upper organic (hexane) layer containing the FAMEs. Dry under a gentle stream of nitrogen gas to prevent oxidative degradation, and reconstitute in 100 μL of hexane for GC injection[6].
Protocol 2: GC-MS Analysis and Δ12 Localization via ACN PCI
Objective: Chromatographic separation and unambiguous localization of the double bond. Self-Validation Mechanism: Run a parallel injection of a known reference standard (methyl oleate, Δ9-C18:1). Successful differentiation of the diagnostic α and ω fragments between the Δ9 standard and the Δ12 sample validates the collision energy and adduct formation efficiency of the instrument.
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Chromatographic Separation: Inject 1 μL of the FAME extract into a GC equipped with an HP-5 capillary column. Use a temperature gradient: 150°C for 1 min, ramp 15°C/min to 250°C, then 80°C/min to 320°C[6].
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Standard EI-MS: Operate the mass spectrometer in standard Electron Ionization (70 eV) mode to confirm the molecular ion (m/z 296.5) and general FAME fragmentation patterns (e.g., the m/z 74 McLafferty rearrangement ion)[6].
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ACN PCI-MS/MS: Switch the ion source to Acetonitrile Positive Chemical Ionization. Allow ACN to self-ionize, generating the 1-methyleneimino-1-ethenylium (MIE) reactive species[6].
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Adduct Isolation: Isolate the [M + MIE]+ adduct (m/z 364.3 for C₁₉H₃₆O₂) in the quadrupole[6].
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Fragmentation & Localization: Apply collision-induced dissociation (CID). Analyze the resulting α and ω fragment ions. The specific mass-to-charge ratio of these fragments corresponds to the cleavage allylic to the double bond, definitively localizing the unsaturation to the C12 position[6].
References
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Methyl (12Z)-octadec-12-enoate (CID 12963317) | PubChem, National Institutes of Health |[Link]
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Development of a GC/Quadrupole-Orbitrap Mass Spectrometer, Part I: Design and Characterization | Analytical Chemistry, ACS Publications |[Link]
Sources
- 1. Methyl (12Z)-octadec-12-enoate | C19H36O2 | CID 12963317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Methyl octadec-12-enoate | C19H36O2 | CID 543415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 错误页 [amp.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
